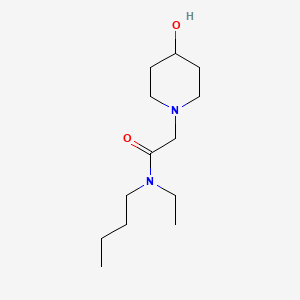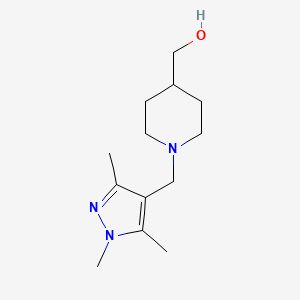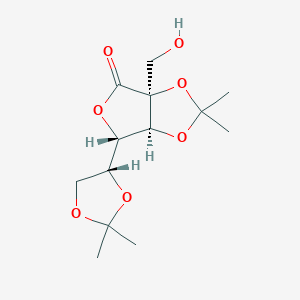
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone
Descripción general
Descripción
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is a highly intricate and multifaceted molecule . It showcases remarkable potential for combatting an array of obstinate drug-resistant bacterial infections . Its extraordinary and idiosyncratic configuration presents an auspicious avenue for the development of specifically tailored therapeutic interventions and the advancement of drug delivery systems .
Molecular Structure Analysis
The molecular formula of this compound is C13H20O7 . Its IUPAC name is (3aS,6S,6aS)-6- [ (4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a- (hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro [3,4-d] [1,3]dioxol-4-one . This indicates a complex structure with multiple functional groups, including hydroxyl groups and ether linkages.Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Branched Carbohydrate Building Blocks
One of the key applications of 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is in the synthesis of branched carbohydrate building blocks. A study by Soengas et al. (2005) detailed the Kiliani reactions on ketoses like D-tagatose and D-psicose, leading to the production of branched sugar lactones. These lactones, particularly the diacetonides with a 2,3-cis-diol relationship, are crystallized to yield branched carbohydrate diacetonides valuable as new chirons. The practical conversion of D-tagatose to this lactone highlights its application in creating novel carbohydrate structures Soengas et al., 2005.
Organic Structure and Enantiomerically Pure Scaffolds
The compound also plays a significant role in the creation of organic structures with potential as enantiomerically pure scaffolds. Simone et al. (2007) described the Kiliani reaction of D-hamamelose with sodium cyanide, followed by acetonation, to afford crystalline 3,3′:5,6-di-O-isopropylidene-3-C-hydroxymethyl-d-allono-1,4-lactone. This process results in a carbon-branched sugar with a single unprotected hydroxyl group, showcasing the compound's utility in developing enantiomerically pure carbohydrate scaffolds Simone et al., 2007.
Synthesis of C-glycosyl Compounds
Additionally, 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is utilized in the synthesis of C-glycosyl compounds. Research by Hall et al. (1977) on the reactions of aldonic acid lactones with ethyl isocyanoacetate demonstrated the compound's versatility in forming oxazoles and other derivatives, further illustrating its significance in synthetic organic chemistry Hall et al., 1977.
Safety And Hazards
Direcciones Futuras
Given its potential for combatting drug-resistant bacterial infections, this compound presents an auspicious avenue for the development of specifically tailored therapeutic interventions and the advancement of drug delivery systems . Future research could focus on elucidating its mechanism of action and optimizing its synthesis for potential therapeutic applications.
Propiedades
IUPAC Name |
(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8+,9+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQZAFRNGCTLH-LWIGBJQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



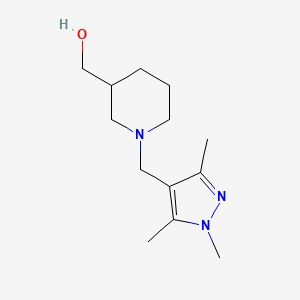
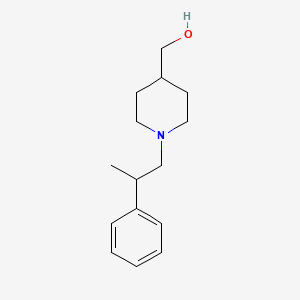
![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)
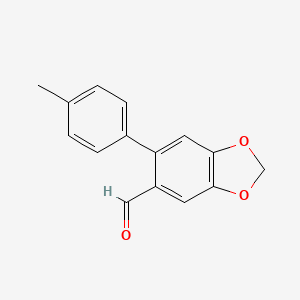
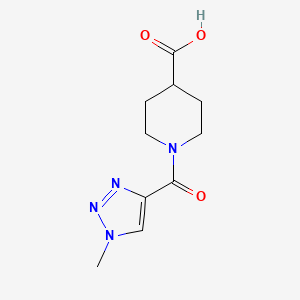
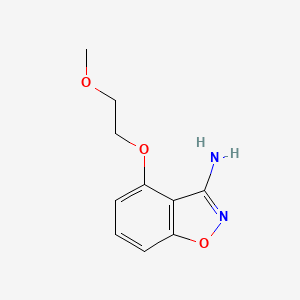
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
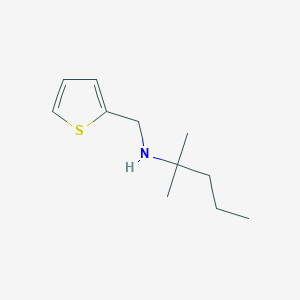
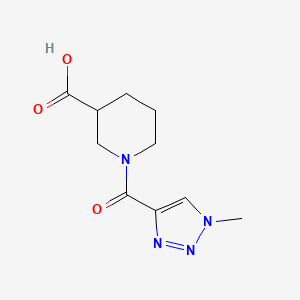
![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)
